molecular formula C10H10F3NO4S B1303355 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 288266-54-6

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B1303355
CAS No.: 288266-54-6
M. Wt: 297.25 g/mol
InChI Key: OZVPEEXYQQFKJL-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid (CAS 250714-51-3) is a high-purity synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H10F3NO4S and a molecular weight of 297.25 g/mol, this alanine derivative features a benzenesulfonamide moiety bearing a trifluoromethyl (CF3) group at the meta-position . The compound's research value is derived from its two pharmaceutically relevant functional groups: the sulfonamide and the trifluoromethyl group. The sulfonamide group is a common pharmacophore found in many approved drugs and is known to contribute to biological activity by acting as a key binding element in enzyme active sites . The trifluoromethyl group is a highly lipophilic and electron-withdrawing moiety that is strategically used in drug design to improve metabolic stability, enhance membrane permeability, and influence binding affinity to biological targets . Research indicates that the incorporation of both trifluoromethyl and sulfonyl groups in a single molecule can significantly impact biological activity, making this compound a valuable scaffold for developing new antimicrobial and anticancer agents . Its primary research applications include serving as a key synthetic intermediate or a building block in the design and synthesis of novel bioactive molecules. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of potential enzyme inhibitors and receptor modulators. The presence of both carboxylic acid and sulfonamide functional groups provides handles for further chemical modification, allowing for the creation of amides, esters, and other derivatives for combinatorial library synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVPEEXYQQFKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380630
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288266-54-6
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288266-54-6
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Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

This approach is consistent with classical sulfonamide synthesis, where the nucleophilic amine attacks the electrophilic sulfonyl chloride under controlled conditions.

Detailed Synthetic Route

A representative synthetic route includes the following steps:

  • Preparation of 3-(Trifluoromethyl)benzenesulfonyl chloride
    This intermediate is either commercially sourced or synthesized by chlorosulfonation of 3-(trifluoromethyl)benzene derivatives.

  • Reaction with Amino Propanoic Acid Derivative
    The amino group of 2-aminopropanoic acid (alanine) or its protected form is reacted with the sulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the sulfonamide bond.

  • Deprotection and Purification
    If protecting groups are used on the amino acid, they are removed under acidic or basic conditions. The crude product is purified by recrystallization or chromatography.

  • Characterization
    The final compound is characterized by melting point determination, NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Example Reaction Conditions and Yields

Step Reagents & Conditions Notes Yield (%)
Sulfonyl chloride formation Chlorosulfonation of 3-(trifluoromethyl)benzene with chlorosulfonic acid Requires careful temperature control to avoid overreaction 70-85
Sulfonamide formation 2-Aminopropanoic acid + 3-(trifluoromethyl)benzenesulfonyl chloride, base (e.g., triethylamine), solvent: dichloromethane, 0-25 °C Stirring under inert atmosphere to prevent hydrolysis 75-90
Purification Recrystallization from suitable solvents (e.g., acetonitrile/ether) Ensures removal of impurities and unreacted starting materials 85-95

Alternative Synthetic Approaches

  • Use of Isocyanates and Amines : Some related sulfonamide derivatives are synthesized by reacting 3-(trifluoromethyl)phenyl isocyanates with amines derived from propanoic acid analogs, as reported in related urea and sulfonamide compound syntheses. This method can be adapted for sulfonamido acid preparation by appropriate choice of amine and isocyanate precursors.

  • Phase Transfer Catalysis (PTC) : Although primarily reported for related benzoylpropionic acids, PTC methods using quaternary ammonium salts can facilitate methylation and subsequent hydrolysis steps in complex sulfonamide syntheses, potentially applicable to trifluoromethyl-substituted sulfonamides.

3 Research Findings and Analytical Data

Physical and Chemical Properties

Property Value
Molecular Formula C₁₀H₉F₃NO₄S
Molecular Weight ~296.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 123–125 °C
Boiling Point 421.8 °C (at 1 atm)
Density 1.474 g/cm³
Refractive Index 1.504

These properties are consistent with the expected structure and purity of the compound.

Spectroscopic Characterization

  • NMR Spectroscopy :

    • ¹H NMR shows characteristic signals for the propanoic acid methylene and methyl groups, aromatic protons, and sulfonamide NH.
    • ¹³C NMR confirms the aromatic carbons, trifluoromethyl carbon, and carboxylic acid carbonyl.
    • ¹⁹F NMR displays a distinct signal for the trifluoromethyl group.
  • IR Spectroscopy :

    • Strong absorption bands for sulfonamide S=O stretching (~1150-1350 cm⁻¹).
    • Carboxylic acid C=O stretch near 1700 cm⁻¹.
    • NH stretching bands around 3300 cm⁻¹.
  • Mass Spectrometry :

    • Molecular ion peak consistent with the molecular weight of 296.25 g/mol.

Purification Techniques

  • Recrystallization from acetonitrile/ether or acetone/water mixtures is effective for obtaining high-purity product.
  • Chromatographic methods (e.g., silica gel column chromatography) may be employed for intermediate purification.

4 Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield References
Direct sulfonylation of amino acid with sulfonyl chloride Straightforward, well-established Requires careful control of moisture and temperature 75-90%
Isocyanate-amine coupling Allows structural diversity, mild conditions Requires preparation of isocyanate, possible side reactions 65-85%
Phase Transfer Catalysis methylation and hydrolysis (for related compounds) High selectivity, good yields More complex setup, catalyst cost >95% (for related acids)

5 Summary

The preparation of 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is primarily achieved through the sulfonylation of 2-aminopropanoic acid derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. This method is efficient, yielding high-purity products suitable for further pharmacological or synthetic applications. Alternative methods involving isocyanate intermediates or phase transfer catalysis offer routes for structural analogs or related compounds but are less commonly applied directly to this specific acid.

The compound’s physical and spectroscopic data confirm its identity and purity, supporting its use in medicinal chemistry research, particularly given the biological relevance of sulfonamide and trifluoromethyl functional groups.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is primarily attributed to its structural features that enhance biological activity.

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

BacteriaMIC (μM)
Staphylococcus aureus15.625–62.5
Escherichia coli31.108–124.432

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of protein synthesis and nucleic acid production.

Anticancer Properties

Studies have explored the compound's potential in cancer therapy, focusing on its ability to modulate pathways involved in tumor growth and metastasis. The trifluoromethyl group enhances the compound's interaction with cellular targets, which may lead to effective inhibition of cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its mechanism may involve the modulation of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Agrochemical Applications

The unique trifluoromethyl group enhances the stability and lipophilicity of this compound, making it a promising candidate for agrochemical applications.

Herbicides and Pesticides

Due to its enhanced stability, the compound is being studied as a potential herbicide or pesticide. The lipophilic nature allows for better absorption in plant systems, potentially improving efficacy against specific pests or weeds.

Materials Science Applications

The unique chemical properties of this compound are being explored for the development of advanced materials.

Polymer Chemistry

Research is underway to incorporate this compound into polymer matrices to enhance their thermal and mechanical properties. The sulfonamide group can improve adhesion between polymers and fillers, leading to materials with superior performance characteristics.

Clinical Studies on Antibacterial Efficacy

A clinical study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Agricultural Field Trials

Field trials have assessed the effectiveness of formulations containing this compound as herbicides against common agricultural weeds. Results indicated a marked reduction in weed biomass compared to untreated controls, supporting its application in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the sulfonamido moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS: 1008938-50-8)
  • Structure : Differs in the position of the trifluoromethyl group on the benzene ring (ortho instead of meta).
  • Molecular Formula: C₁₀H₁₀F₃NO₄S (identical to the target compound).
(b) 3-[4-(Trifluoromethyl)phenyl]propanoic Acid (CAS: Not specified)
  • Structure: Lacks the sulfonamide group; features a propanoic acid directly attached to a para-trifluoromethylbenzene ring.
  • Molecular Formula : C₁₀H₉F₃O₂.

Halogenated Derivatives

(a) 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS: 1008594-59-9)
  • Structure : Incorporates a chlorine atom at the para position of the benzene ring alongside the meta-trifluoromethyl group.
  • Molecular Formula: C₁₀H₉ClF₃NO₄S.
  • Key Differences : The chloro substituent enhances lipophilicity and may improve membrane permeability. This compound is marketed for research in enzyme inhibition studies .
(b) 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS: Not specified)
  • Structure : Features chlorine at the ortho position and trifluoromethyl at the meta position.
  • Molecular Formula: C₁₀H₉ClF₃NO₄S.

Functional Group Modifications

(a) 3-((2-Fluorophenyl)sulfonamido)propanoic Acid (CAS: 613657-21-9)
  • Structure : Replaces trifluoromethyl with a fluorine atom at the ortho position.
  • Molecular Formula: C₉H₁₀FNO₄S.
  • Key Differences : Reduced electron-withdrawing effects compared to -CF₃ may decrease metabolic stability .
(b) 3-[({(1E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)oxy]propanoic Acid
  • Structure : Contains an oxime ether linkage instead of a sulfonamide.
  • Molecular Formula: C₁₁H₁₀F₃NO₃.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid 612042-13-4 C₁₀H₁₀F₃NO₄S 297.25 meta-CF₃, sulfonamide
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid 1008938-50-8 C₁₀H₁₀F₃NO₄S 297.25 ortho-CF₃, sulfonamide
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid 1008594-59-9 C₁₀H₉ClF₃NO₄S 331.70 meta-CF₃, para-Cl, sulfonamide
3-((2-Fluorophenyl)sulfonamido)propanoic acid 613657-21-9 C₉H₁₀FNO₄S 247.24 ortho-F, sulfonamide

Biological Activity

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability, making it a valuable candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with alanine under basic conditions. The reaction forms an intermediate sulfonamide that is hydrolyzed to yield the final product. Common reagents include sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or acetonitrile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group and sulfonamido moiety are crucial for its binding affinity and specificity. Studies suggest that this compound may inhibit enzyme activity by binding to the active site or modulating receptor function through specific interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to selectively inhibit COX-2 over COX-1 suggests its potential as an anti-inflammatory agent without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways .

Analgesic Effects

In animal models, particularly in formalin-induced pain models, this compound has shown promising analgesic effects. Its structural modifications have been linked to enhanced binding affinities at pain receptors, suggesting potential applications in pain management therapies .

Study on COX Inhibition

A study investigating the structure-activity relationship (SAR) of related compounds found that modifications to the sulfonamide group significantly influenced COX-2 inhibitory activity. The findings indicated that certain derivatives exhibited up to a tenfold increase in potency compared to lead compounds, highlighting the importance of structural optimization in drug design .

Antimicrobial Efficacy Assessment

In a comparative analysis of antimicrobial agents, this compound was evaluated alongside established antibiotics. The results demonstrated that while traditional antibiotics showed broad-spectrum activity, this compound exhibited selective efficacy against specific pathogens, suggesting a unique mechanism that warrants further investigation .

Data Summary Table

Activity Type Target Efficacy Mechanism
Enzyme InhibitionCOX-1/COX-2Selective COX-2 inhibitionBinding at active site
AntimicrobialGram-positive bacteriaSignificant activity against S. aureusInhibition of protein synthesis
AnalgesicPain receptorsEffective in formalin pain modelModulation of receptor activity

Q & A

Q. Table 1. Synthetic Methods for Trifluoromethyl-Substituted Sulfonamides

MethodKey IntermediatesYield (%)Reference
Sulfonylation3-(Trifluoromethyl)benzenesulfonyl chloride, propanoic acid derivative65–78
Computational DesignQuantum chemical intermediates82–90*
Catalytic OptimizationPhase-transfer catalysts70–85

*Predicted yields via ICReDD’s reaction path search.

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic PeaksFunctional GroupReference
19^{19}F NMRδ -63.5 ppmCF3_3
IR1345 cm1^{-1} (SO2_2)Sulfonamide
HRMS[M+H]+^+ = 312.0456Molecular ion

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